Boc-8-Aoc-OH

Overview

Description

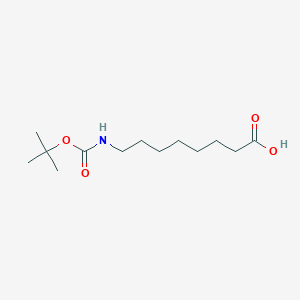

Boc-8-Aoc-OH (tert-butoxycarbonyl-8-aminooctanoic acid; CAS 30100-16-4) is a Boc-protected amino acid derivative with the molecular formula C₁₃H₂₅NO₄ and a molecular weight of 259.34 g/mol . It features an 8-carbon alkyl chain terminated by a carboxylic acid group and a Boc-protected amine, enabling its use in peptide synthesis, PROTAC (proteolysis-targeting chimera) linker design, and studies of lipid-protein interactions in artificial membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-8-Aoc-OH typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of octanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified through recrystallization or chromatography to obtain this compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Primary Chemical Reactions

Boc-8-Aoc-OH participates in three core reactions: amide bond formation , Boc deprotection , and substitution reactions .

Amide Bond Formation

The terminal carboxylic acid reacts with primary amines (e.g., lysine residues) in the presence of coupling agents to form stable amide bonds.

| Reaction Type | Reagents/Conditions | Major Products | Key Applications |

|---|---|---|---|

| Amidation | EDC, HATU, DIPEA in DMF or DCM | Amide-linked conjugates | PROTAC synthesis, peptide coupling |

| Activators: NHS, HOAt | Drug delivery systems |

- Mechanism : Carbodiimide-based coupling agents (e.g., EDC) activate the carboxylic acid, forming an O-acylisourea intermediate. Nucleophilic attack by the amine yields the amide bond .

- Yield : Reported efficiencies exceed 85% in PROTAC linker synthesis .

Boc Deprotection

The Boc group is cleaved under acidic conditions to generate a free amine.

| Reaction Type | Reagents/Conditions | Major Products | Follow-up Reactions |

|---|---|---|---|

| Acidolysis | TFA (20–50% in DCM) | 8-Aminooctanoic acid | Secondary amidation, alkylation |

| HCl (gaseous, in dioxane) |

- Kinetics : Complete deprotection occurs within 1–2 hours at 25°C .

- Applications : Enables sequential peptide chain elongation or conjugation to E3 ligases in PROTACs .

Substitution Reactions

The Boc-protected amine undergoes nucleophilic substitution under basic or metal-catalyzed conditions.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ in DMF | N-Alkylated derivatives |

| Acylation | Acid chlorides, pyridine | N-Acylated derivatives |

Mechanistic Insights

Scientific Research Applications

Boc-8-Aoc-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Peptide Synthesis: It is used to introduce protected ω-amino alkyl spacers in peptide chains, enhancing the activity and stability of the peptides.

Drug Delivery Systems: The compound’s ability to form stable amide bonds makes it valuable in the development of drug delivery systems and bioactive molecules.

Bioconjugation: this compound is used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to various substrates.

Mechanism of Action

The mechanism of action of Boc-8-Aoc-OH involves its ability to introduce a protected ω-amino alkyl spacer into peptide chains. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as amide bond formation. This property is crucial in peptide synthesis and bioconjugation, where precise control over functional group reactivity is required .

Comparison with Similar Compounds

Key Properties :

- Physical State : White crystalline powder .

- Melting Point : 56–59°C .

- LogP : 2.6–3.3 (indicating moderate lipophilicity) .

- Synthesis: Prepared via Boc protection of 8-aminooctanoic acid using di-tert-butyl dicarbonate in acetone/water with triethylamine, achieving yields of 93–94% .

Structural and Physicochemical Comparisons

Key Observations :

- Functional Groups: Z-Lys(Boc)-OH contains a lysine backbone with orthogonal protections (Z and Boc), enabling selective deprotection for peptide synthesis . This compound lacks side-chain complexity, making it more suitable for non-peptidic applications.

- Reactivity : BOC-CYS-OH includes a thiol group, enabling disulfide bond formation post-deprotection, unlike this compound’s inert alkyl chain .

Pharmacokinetic and Drug-Likeness Comparison

Implications :

- This compound’s smaller size and moderate LogP make it more drug-like than Z-Lys(Boc)-OH, though both exhibit low blood-brain barrier penetration .

Biological Activity

Boc-8-Aoc-OH, or 8-(tert-Butoxycarbonylamino)octanoic acid, is a compound utilized primarily in peptide synthesis and drug delivery systems. Its biological activity is largely indirect, functioning as a building block in the synthesis of bioactive peptides and proteolysis-targeting chimeras (PROTACs). This article delves into the compound's mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H25NO4 and a molecular weight of approximately 259.34 g/mol. The structure features a terminal carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group, which is crucial for its role in peptide synthesis. The Boc group protects the amino functionality, allowing selective reactions during peptide bond formation. The 8-carbon chain imparts hydrophobic characteristics that influence peptide interactions with biological membranes.

The primary function of this compound is to serve as a protected amino acid unit that can be incorporated into peptide chains. Upon deprotection, the free amine group can participate in further reactions, facilitating the formation of stable amide bonds with primary amines in target proteins. This property is particularly valuable in the development of PROTACs, which utilize linkers like this compound to connect ligands that bind to target proteins and E3 ligases, promoting targeted protein degradation.

Applications in Research

This compound is widely used in several fields of research:

- Peptide Synthesis : It introduces protected ω-amino alkyl spacers that enhance peptide activity and stability.

- Drug Delivery Systems : The compound's ability to form stable amide bonds makes it suitable for developing bioactive molecules.

- Bioconjugation : It serves as a linker to connect biomolecules such as proteins and nucleic acids.

1. Role in PROTAC Development

Recent studies have highlighted the utility of this compound in PROTACs, which are designed for targeted protein degradation. These compounds leverage the unique properties of linkers like this compound to facilitate ubiquitination of target proteins, thereby enhancing therapeutic efficacy against diseases such as cancer.

3. Synthesis Techniques

The synthesis of this compound typically involves protecting the amino group using the Boc moiety while ensuring that the terminal carboxylic acid remains reactive for subsequent coupling reactions. This method allows for efficient assembly of peptide chains with desired functionalities.

Q & A

Q. How is Boc-8-Aoc-OH synthesized and characterized in laboratory settings?

Basic Research Focus

this compound synthesis typically involves a multi-step organic reaction sequence. The Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality during synthesis, followed by coupling with an octanol derivative. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity by analyzing proton and carbon environments .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity and isolating intermediates .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Critical Considerations :

- Ensure anhydrous conditions during Boc protection to prevent premature deprotection.

- Use thin-layer chromatography (TLC) to monitor reaction progress.

Q. What are the standard protocols for incorporating this compound into artificial membrane models?

Basic Research Focus

this compound is widely used to study lipid-protein interactions in synthetic membranes. A typical protocol involves:

Liposome Preparation : Mix this compound with phospholipids (e.g., DPPC) in chloroform, followed by solvent evaporation and hydration to form vesicles .

Membrane Fluidity Assays : Use fluorescence anisotropy with probes like DPH to measure lipid order changes induced by this compound .

Permeability Studies : Track ion leakage (e.g., calcein release) to quantify membrane disruption .

Methodological Validation :

- Include control groups without this compound to isolate its effects.

- Validate lipid-to-compound ratios via Langmuir-Blodgett trough measurements .

Q. How can researchers address discrepancies in this compound's interaction data with membrane proteins across studies?

Advanced Research Focus

Contradictory findings (e.g., activation vs. inhibition of protein function) may arise from:

- Experimental Variability : Differences in lipid composition, pH, or temperature .

- Protein Conformational States : Use cryo-EM or X-ray crystallography to resolve structural contexts .

Resolution Strategies :

- Triangulation : Combine surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular dynamics simulations to cross-validate binding affinities .

- Standardized Buffers : Adopt consensus buffer systems (e.g., HEPES at physiological pH) to reduce variability .

Q. What advanced spectroscopic techniques are optimal for analyzing this compound's dynamic behavior in lipid-protein systems?

Advanced Research Focus

To study real-time interactions:

- Fluorescence Correlation Spectroscopy (FCS) : Quantifies diffusion coefficients of labeled proteins in this compound-enriched membranes .

- Solid-State NMR : Resolves atomic-level details of this compound’s orientation in lipid bilayers .

- FTIR Spectroscopy : Tracks conformational changes in proteins via amide I band shifts .

Experimental Design :

- Use deuterated lipids for enhanced NMR signal clarity.

- Pair spectroscopic data with computational models (e.g., MD simulations) for mechanistic insights .

Q. What strategies mitigate experimental variability when using this compound in long-term cell culture studies?

Advanced Research Focus

Long-term instability of this compound in aqueous media can skew results. Mitigation approaches include:

- Controlled Release Systems : Encapsulate this compound in PEGylated liposomes to sustain delivery .

- Stability Monitoring : Regularly assay compound integrity via LC-MS over the study duration .

- Environmental Controls : Maintain strict O₂ and CO₂ levels to prevent oxidative degradation .

Data Analysis :

- Apply mixed-effects models to account for batch-to-batch variability .

- Use blinded replicates to minimize observer bias .

Q. How does this compound influence lipid bilayer permeability in controlled experiments?

Basic Research Focus

Design a comparative study using:

- Electrophysiology : Measure ion channel activity in this compound-doped bilayers .

- Patch-Clamp Techniques : Quantify changes in membrane conductance .

- Molecular Probes : Use carboxyfluorescein leakage assays to correlate permeability with compound concentration .

Key Parameters :

- Vary this compound concentrations (0.1–10 µM) to establish dose-response curves.

- Control for temperature and bilayer composition (e.g., cholesterol content) .

Q. What are the ethical and practical considerations for using this compound in biomedical research?

Advanced Research Focus

While primarily used in vitro, potential biomedical applications require:

- Toxicity Screening : Conduct MTT assays on human cell lines to establish safe thresholds .

- Ethical Review : Submit protocols to institutional review boards (IRBs) if transitioning to animal models .

Documentation :

Properties

IUPAC Name |

8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRZYWCRQHFPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338080 | |

| Record name | Boc-8-Aoc-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30100-16-4 | |

| Record name | 8-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30100-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-8-Aoc-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-{[(tert-butoxy)carbonyl]amino}octanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.